Dual Hydrogen-Bond Donor/Acceptor Architecture vs. 6-Aminoquinazolin-4(3H)-one
The target compound possesses both a 6-amino group (one H-bond donor, one H-bond acceptor) and a 3-hydroxyphenyl substituent (one phenolic H-bond donor, one H-bond acceptor), yielding a total of three H-bond donors and four H-bond acceptors . In contrast, its closest simplified analog, 6-aminoquinazolin-4(3H)-one (CAS 17329-31-6), lacks the N3-aryl ring entirely and offers only two H-bond donors and three H-bond acceptors [1]. This additional hydrogen-bonding capacity permits the target compound to engage in more extensive and directional molecular interactions with biological targets, a feature that is critical for achieving selectivity within the quinazolinone pharmacophore class [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | 3 H-bond donors; 4 H-bond acceptors; TPSA ≈ 76 Ų |
| Comparator Or Baseline | 6-Aminoquinazolin-4(3H)-one (CAS 17329-31-6): 2 H-bond donors; 3 H-bond acceptors; TPSA ≈ 60 Ų |
| Quantified Difference | +1 H-bond donor; +1 H-bond acceptor; +16 Ų TPSA |
| Conditions | Computed molecular properties (PubChem/ChemDraw prediction); no experimental assay required |
Why This Matters
Higher H-bond donor/acceptor counts directly influence target engagement and selectivity; procurement of analogs with reduced H-bonding capacity may yield false negatives in screening campaigns.
- [1] PubChem. (2025). 6-Aminoquinazolin-4(3H)-one, CID 540193. Retrieved from pubchem.ncbi.nlm.nih.gov. View Source
- [2] Rodriguez Sarmiento, R. M., Thomas, A. W., & Wyler, R. (2004). 3H-quinazolin-4-one derivatives as MAO-B inhibitors. U.S. Patent No. US20040142951A1. View Source
